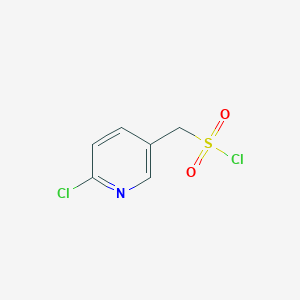

(6-Chloropyridin-3-yl)methanesulfonyl chloride

描述

属性

IUPAC Name |

(6-chloropyridin-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-6-2-1-5(3-9-6)4-12(8,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGINWFLGGHDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683813-60-7 | |

| Record name | (6-chloropyridin-3-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(6-Chloropyridin-3-yl)methanesulfonyl chloride (CAS No. 683813-60-7) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and a methanesulfonyl group, making it a valuable building block for various pharmaceutical applications.

The biological activity of this compound primarily involves its ability to act as an electrophile, which can react with nucleophiles in biological systems. This reactivity can lead to the inhibition of specific enzymes or the modification of proteins, thereby influencing various biochemical pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines while exhibiting selective toxicity towards malignant cells compared to normal cells. For instance, a study reported that derivatives containing this compound displayed significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity:

| Compound | Cancer Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| C11 | SGC-7901 | 9.13 | 8.26 |

| C11 | A875 | 12.34 | - |

| C11 | HepG2 | 10.15 | - |

This selectivity suggests that the compound may target specific cellular mechanisms that are dysregulated in cancer cells, offering a promising avenue for therapeutic development .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in inflammatory responses and vascular functions. By modulating the levels of EETs, this compound can potentially reduce inflammation and promote vasodilation .

Study on Apoptotic Induction

A study investigated the apoptotic effects of this compound on A875 melanoma cells. The treatment resulted in significant apoptosis, as evidenced by flow cytometry analysis showing increased FITC(+)PI(−) staining compared to control groups. The apoptotic rates were notably higher at concentrations corresponding to the IC50 values for cancer cells .

In Vivo Efficacy

In vivo studies have also been conducted using xenograft models to evaluate the efficacy of this compound in reducing tumor growth. Results indicated that administration of this compound led to a reduction in tumor volume compared to untreated controls, further supporting its potential as an anticancer agent .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its molecular weight being below 500 g/mol. Studies indicate that compounds with similar structures exhibit good bioavailability and metabolic stability, which are critical factors for therapeutic efficacy .

科学研究应用

Drug Development

(6-Chloropyridin-3-yl)methanesulfonyl chloride serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives have shown promise in treating various diseases, particularly cancer and inflammatory disorders. For instance, compounds derived from this sulfonyl chloride have been evaluated for their cytotoxic effects against cancer cell lines.

Case Study Example :

A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation. The compound C11, which contains a similar pyridine structure, showed IC50 values of 9.13 μM against SGC-7901 cells and 12.34 μM against A875 cells, indicating its potential as a selective anticancer agent .

Organic Synthesis

This compound is widely used as a building block in organic synthesis. It facilitates the formation of complex heterocyclic compounds through various coupling reactions.

Synthesis Applications

- Cross-Coupling Reactions : Utilized in Suzuki and Sonogashira reactions to create novel derivatives with enhanced biological activity.

- Synthesis of Tetrahydroquinoline Derivatives : Recent research has synthesized several tetrahydroquinoline derivatives using this compound as a starting material, showcasing its versatility .

Agrochemicals

The structural features of this compound make it suitable for developing agrochemicals, particularly pesticides.

Pesticide Development

This compound can be transformed into effective insecticides and fungicides, contributing to sustainable agricultural practices.

Table 1: Comparison of Agrochemical Efficacy

| Compound Name | Active Ingredient | Application Type | Efficacy |

|---|---|---|---|

| Compound A | This compound | Insecticide | Moderate |

| Compound B | Similar Pyridine Derivative | Fungicide | High |

| Compound C | Alternative Agrochemical | Herbicide | Low |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism of action appears to involve the inhibition of key microbial enzymes.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

相似化合物的比较

Comparison with Structurally Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

- Molecular Formula : CH₃ClO₂S

- Molecular Weight : 114.55 g/mol

- Boiling Point : 60°C (at 21 mmHg)

- Density : 1.48 g/mL at 25°C

- Hazards : Highly corrosive, acute oral/contact toxicity (H314, H330), and environmental toxicity (H412) .

Key Differences :

- The absence of an aromatic ring in methanesulfonyl chloride results in lower molecular weight and higher volatility compared to (6-chloropyridin-3-yl)methanesulfonyl chloride.

(6-Trifluoromethyl-pyridin-3-yl)-methanesulfonyl Chloride

Key Differences :

- The electron-withdrawing -CF₃ group enhances the electrophilicity of the sulfonyl chloride moiety, increasing reactivity toward nucleophiles.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Molecular Formula : C₆H₅ClN₂O₂

- CAS : 89581-58-8

- Pyrimidines are less aromatic than pyridines, which may affect solubility and metabolic stability in biological applications .

Comparative Data Table

*Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Reactivity and Stability Insights

- Reactivity : The sulfonyl chloride group (-SO₂Cl) in all analogs reacts vigorously with nucleophiles (e.g., amines, alcohols). The pyridine ring in this compound may stabilize intermediates via resonance, altering reaction pathways compared to aliphatic analogs .

- Stability : Methanesulfonyl chloride is moisture-sensitive and requires storage in corrosion-resistant containers . The pyridine derivative likely shares this sensitivity but may exhibit greater thermal stability due to aromatic conjugation.

准备方法

Direct Chlorosulfonation of 6-Chloropyridin-3-yl Methanesulfonic Acid or Analogues

One classical approach involves the chlorosulfonation of the corresponding sulfonic acid or sulfonate salts derived from 6-chloropyridin-3-yl derivatives. This method typically uses reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to convert sulfonic acids into sulfonyl chlorides.

- Pyridine-3-sulphonic acid (3.18 g, 0.02 mol) is reacted with PCl5 (8.34 g, 0.04 mol) in a dry flask under reflux at 130-140°C for 2 hours.

- The reaction mixture is cooled, and the solidified mass is triturated with chloroform (CHCl3) to remove excess PCl5 and phosphorus oxychloride (POCl3).

- The product is further triturated with hydrogen chloride-saturated CHCl3 to yield the sulfonyl chloride hydrochloride salt.

- The final product is filtered, washed, and dried under vacuum, yielding 85% of pyridinesulfonyl chloride hydrochloride with a melting point of 141-143°C.

This procedure, described by Reinhart (1943), can be adapted for chloropyridine derivatives, including 6-chloropyridin-3-yl sulfonyl chloride analogues.

Sulfonyl Chloride Formation via Sulfonamide Intermediates

Another method involves the conversion of sulfonamide intermediates to sulfonyl chlorides. This method often uses chlorinating agents such as chlorotrimethylsilane in the presence of bases like triethylamine.

Representative Reaction Conditions:

- A suspension of 6-(4-aminophenyl)-1,2-dihydro-2-oxonicotinic acid is stirred in dichloromethane at 0-5°C.

- Chlorotrimethylsilane is added, followed by 3-pyridinesulfonyl chloride hydrochloride and triethylamine.

- The mixture is stirred at room temperature for extended periods (up to 70 hours) with intermittent additions of reagents.

- After completion, the solvent is evaporated, and the residue is treated with water to precipitate the product.

- The solid is filtered, washed, and dried to yield the sulfonyl chloride derivative.

This method allows the preparation of complex sulfonyl chloride intermediates with high purity and yield, suitable for further synthetic transformations.

Preparation via Reaction with Ammonia and Subsequent Chlorination

A related approach involves the reaction of 3-pyridinesulfonyl chloride hydrochloride with aqueous ammonia in acetone at low temperatures (0-20°C) to form sulfonamides, which can then be converted to sulfonyl chlorides by subsequent chlorination steps.

- The reaction with aqueous ammonia is performed dropwise at 0°C and stirred for several hours.

- The product is isolated by solvent extraction, drying, and crystallization.

- This method is useful for generating sulfonamide intermediates that can be converted to sulfonyl chlorides through chlorinating reagents.

While this method is more indirect, it provides a route to sulfonyl chlorides with controlled substitution patterns.

Novel Processes for Intermediate Sulfonyl Chlorides in Pharmaceutical Synthesis

Recent developments in pharmaceutical chemistry have introduced optimized processes for preparing sulfonyl chloride intermediates, including (6-chloropyridin-3-yl)methanesulfonyl chloride, with improved efficiency, environmental profile, and scalability.

Highlights from a 2024 Disclosure:

- The process emphasizes fewer synthetic steps, use of less expensive and easier-to-handle reagents, and reduction of hazardous waste.

- Suitable solvents include hydrocarbons (e.g., n-hexane, cyclohexane), ethers (e.g., tetrahydrofuran, 1,4-dioxane), and esters (e.g., ethyl acetate).

- Reaction conditions are optimized for higher yields and purity, with careful pH control and temperature regulation.

- The process is designed to produce intermediates for migraine drugs such as Atogepant and Ubrogepant, where sulfonyl chloride intermediates are critical building blocks.

Characterization and Crystallization

The sulfonyl chloride compound is often purified by recrystallization from solvent mixtures such as dichloromethane and n-hexane to obtain crystals suitable for structural analysis.

For example, 6-chloropyridine-3-sulfonyl chloride can be reacted with amines (e.g., tetrahydroquinoline) in the presence of triethylamine in dichloromethane at low temperature, followed by workup and recrystallization to yield pure sulfonylated products. These procedures confirm the quality and identity of the sulfonyl chloride intermediates.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation with PCl5 | Pyridine-3-sulphonic acid, PCl5 | Reflux 130-140°C, 2h | 85 | Classical, well-established, requires moisture exclusion |

| Chlorotrimethylsilane-mediated | Aminophenyl derivative, chlorotrimethylsilane, triethylamine | 0-5°C to RT, up to 70h | High (not specified) | Suitable for complex intermediates |

| Ammonia reaction in acetone | 3-pyridinesulfonyl chloride hydrochloride, ammonia | 0-20°C, 3h | Moderate | Indirect route via sulfonamide |

| Novel pharmaceutical process | Various solvents, pH control, mild reagents | Ambient to reflux, optimized | High | Ecofriendly, scalable, patented |

Research Findings and Analysis

- The chlorosulfonation route using phosphorus pentachloride remains a robust method for sulfonyl chloride preparation, offering high yields and purity but requiring careful handling due to reagent toxicity and moisture sensitivity.

- The use of chlorotrimethylsilane and triethylamine allows for milder reaction conditions and is particularly useful for preparing sulfonyl chloride intermediates attached to complex heterocycles, which are common in drug synthesis.

- Recent patented processes focus on sustainability and efficiency, employing greener solvents and streamlined steps to produce sulfonyl chlorides with high purity and yield suitable for pharmaceutical applications.

- Crystallographic studies confirm the structural integrity of sulfonyl chloride intermediates, ensuring their suitability for further synthetic transformations.

常见问题

Basic Research Question

- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), CH₂ group (δ 4.0–4.5 ppm).

- IR : Strong S=O stretches at 1170 cm⁻¹ and 1360 cm⁻¹.

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 211.5 (Cl isotopes split peaks) .

How can researchers resolve contradictions in reported reactivity data of this compound in nucleophilic substitution reactions?

Advanced Research Question

Contradictions often stem from solvent polarity and temperature effects. Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity.

- Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to identify intermediates .

What are the key considerations for storing this compound to prevent decomposition?

Basic Research Question

- Storage : In airtight glass containers under inert gas (N₂/Ar) at 2–8°C.

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides), bases, and moisture .

What strategies optimize the yield of this compound in multi-step syntheses involving pyridine derivatives?

Advanced Research Question

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites during sulfonation.

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.

- Catalysis : Add pyridine to scavenge HCl and prevent side reactions .

How should accidental exposure to this compound be managed in laboratory settings?

Basic Research Question

- Skin Contact : Remove contaminated clothing, rinse with water for 15+ minutes, apply 5% sodium bicarbonate solution.

- Inhalation : Move to fresh air, administer oxygen if needed.

- Ingestion : Do NOT induce vomiting; administer activated charcoal .

What environmental precautions are necessary when disposing of this compound waste?

Advanced Research Question

- Neutralization : Hydrolyze with cold aqueous NaOH (1M) to convert to less toxic sulfonate.

- Waste Disposal : Follow EPA guidelines (hazard code D001) for halogenated organics. Avoid release into waterways due to acute aquatic toxicity (LC50 < 1 mg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。